molecular formula C8H13N5O B11810631 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one

3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one

Cat. No.: B11810631
M. Wt: 195.22 g/mol
InChI Key: CGVCZNRIFBCIMR-UHFFFAOYSA-N
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Description

3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one is a heterocyclic compound that features a piperidinone ring substituted with an amino group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with piperidin-2-one in the presence of a dehydrating agent can yield the desired compound. The reaction conditions typically involve heating the reactants in a suitable solvent such as acetonitrile or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, substituted triazoles, and various amine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of triazole compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties
Triazole derivatives have been explored for their potential anticancer effects. Some studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The incorporation of piperidine enhances this activity by improving solubility and bioavailability.

3. Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is significant for treating neurodegenerative diseases like Alzheimer's . Furthermore, urease inhibitors are valuable in managing urinary tract infections by preventing the formation of struvite stones .

Biochemical Applications

1. Molecular Docking Studies
Molecular docking studies have been employed to understand the interactions between 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one and various biological targets. These studies help elucidate binding affinities and modes of action, providing insights into how modifications to the compound might enhance its efficacy .

2. Bovine Serum Albumin Binding
Research has demonstrated that this compound binds effectively to bovine serum albumin (BSA), which is crucial for drug delivery systems. The binding affinity impacts the distribution and half-life of the drug in biological systems . Such interactions are essential for predicting pharmacokinetic behaviors.

Material Science Applications

1. Synthesis of Novel Materials
The unique chemical properties of this compound make it a suitable candidate for developing new materials with specific functionalities. Its derivatives have been utilized in synthesizing polymers with enhanced thermal stability and mechanical properties .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Study Application Findings
Sanchez-Sancho et al., 1998AntimicrobialDemonstrated strong activity against Salmonella typhi with an IC50 value indicating potent efficacy.
Nithiya et al., 2011Enzyme InhibitionEvaluated for AChE inhibition; showed promising results that could lead to therapeutic applications in neurodegenerative diseases.
Aziz-ur-Rehman et al., 2011AnticancerIdentified as a potential lead compound for further development in cancer therapy due to its ability to induce apoptosis in cell lines tested.

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: A heterocyclic compound with similar structural features but different substitution patterns.

    1-Methyl-1H-1,2,3-triazole: A triazole derivative with a methyl group at the 1-position.

    Piperidin-2-one: The core structure of the compound, which can be substituted with various functional groups.

Uniqueness

3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one is unique due to the presence of both a triazole ring and a piperidinone ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a triazole moiety. Its molecular formula is C_9H_{13N_5O and it has a molecular weight of approximately 195.23 g/mol. The presence of both amino and triazole functionalities suggests potential interactions with biological macromolecules, making it a candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar triazole structures can inhibit cancer cell proliferation. For example, derivatives of triazoles have been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and DNA damage .
  • Antimicrobial Properties : Triazole derivatives are also known for their antimicrobial activity. The presence of the triazole ring enhances the compound's ability to interact with microbial enzymes, potentially leading to growth inhibition .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and microbial survival.
  • Cell Cycle Arrest : Evidence suggests that this compound may induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates in tumor cells .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by causing chromatin condensation and DNA fragmentation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
14-Methylpiperazine TriazoleAnticancerInduced apoptosis in PC3 prostate cancer cells with IC50 values decreasing over time .
2Thiazolidinone DerivativesAntimicrobialShowed significant inhibition against bacterial strains .
3Coumarin AnaloguesAntiproliferativeTargeted DNA Topoisomerase I leading to cell death in KB-3-1 cell line .

Properties

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

IUPAC Name

3-amino-1-(1-methyltriazol-4-yl)piperidin-2-one

InChI

InChI=1S/C8H13N5O/c1-12-5-7(10-11-12)13-4-2-3-6(9)8(13)14/h5-6H,2-4,9H2,1H3

InChI Key

CGVCZNRIFBCIMR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)N2CCCC(C2=O)N

Origin of Product

United States

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